3-Azido-2-fluoropyridine
Overview
Description
3-Azido-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3FN4 It is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that azido compounds, such as 3′-azido-2′,3′-dideoxythymidine (azt), have been used to inhibit hiv’s reverse transcriptase .
Mode of Action
Azt, a related azido compound, works by selectively inhibiting hiv’s reverse transcriptase, the enzyme that the virus uses to make a dna copy of its rna .
Biochemical Pathways
It’s known that azt has been incorporated into telomeric sequences of immortalized cells in culture .
Result of Action
Chronic exposure to azt has been shown to induce senescence and apoptosis and reduce tumorigenicity in mouse mammary carcinoma cells .
Action Environment
It’s worth noting that azides, including 4-azido-3-fluoropyridine, are known to be shock-sensitive explosives, indicating that physical factors such as impact can influence their stability .
Biochemical Analysis
Biochemical Properties
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
Fluoropyridines are generally known to undergo various reactions, including substitution reactions
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-Azido-2-fluoropyridine in laboratory settings. Similar compounds like 3′-Azido-2′,3′-dideoxynucleoside have shown changes over time, such as telomere shortening in human HL60 cells after long-term treatment .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown dose-dependent tumorigenic effects in mice .
Metabolic Pathways
Fluoropyridines are generally known to undergo various reactions, including substitution reactions .
Transport and Distribution
There is currently no specific information available on the transport and distribution of this compound within cells and tissues. Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown rapid accumulation in the liver immediately after injection .
Subcellular Localization
Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown chromosomal localization, with higher concentrations in the telomeric regions of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-fluoropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For instance, 2-fluoropyridine can be reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Reduction: Triphenylphosphine or lithium aluminum hydride in anhydrous conditions.
Oxidation: Specific oxidizing agents and conditions vary depending on the desired product.
Major Products Formed:
Triazoles: Formed via click chemistry reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
3-Azido-2-fluoropyridine has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
4-Azido-3-fluoropyridine: Another halogenated azidopyridine with similar reactivity but different substitution pattern.
2-Azido-3-fluoropyridine: Similar structure but with the azido and fluorine groups swapped positions.
Uniqueness: 3-Azido-2-fluoropyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an azido group and a fluorine atom on the pyridine ring provides a combination of electronic effects that can be exploited in various chemical transformations and applications .
Properties
IUPAC Name |
3-azido-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMGTKGDXFYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631093 | |
Record name | 3-Azido-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-10-4 | |
Record name | 3-Azido-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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